molecular formula C11H13N3 B1488508 [3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine CAS No. 1178650-39-9

[3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine

Cat. No.: B1488508
CAS No.: 1178650-39-9
M. Wt: 187.24 g/mol
InChI Key: ZGRQVGOBMMJNSV-UHFFFAOYSA-N
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Description

[3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine (CAS 1178650-39-9) is a benzylamine-substituted pyrazole derivative of significant interest in medicinal chemistry and neuroscience research. This compound serves as a crucial chemical intermediate and privileged scaffold in the design and synthesis of novel biologically active molecules. Its primary research value lies in the development of selective positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine receptor (M4 mAChR) . The M4 mAChR is a high-priority target for neuropsychiatric disorders, and compounds based on this scaffold are investigated for potential therapeutic applications in conditions such as schizophrenia and Alzheimer's disease . Researchers utilize this chemical building block to create compounds that can penetrate the blood-brain barrier and act with high subtype selectivity, aiming to avoid the side effects associated with non-selective orthosteric agonists. Chemical Data: • Molecular Formula: C11H13N3 • Molecular Weight: 187.24 g/mol • SMILES: CN1C=C(C=N1)C2=CC=CC(=C2)CN This product is intended for research and development purposes exclusively. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or human use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Properties

IUPAC Name

[3-(1-methylpyrazol-4-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-14-8-11(7-13-14)10-4-2-3-9(5-10)6-12/h2-5,7-8H,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGRQVGOBMMJNSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Fluoro-3-methylbutan-1-amine hydrochloride is a fluorinated amine that has gained attention for its potential biological activities. This article provides an overview of its biological activity, including its effects on neurotransmitter systems, neuroprotective properties, and antimicrobial activity, supported by case studies and experimental data.

  • Chemical Formula : C₅H₁₂ClFN
  • Molecular Weight : 139.61 g/mol
  • CAS Number : 1509922-69-3

The biological activity of 2-Fluoro-3-methylbutan-1-amine hydrochloride is primarily linked to its interaction with neurotransmitter systems, particularly serotonin and dopamine. It may function as a psychoactive agent influencing mood and behavior through the modulation of monoamines.

1. Antidepressant Effects

Research indicates that compounds similar to 2-Fluoro-3-methylbutan-1-amine hydrochloride exhibit antidepressant-like effects in animal models. The mechanism involves the inhibition of the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft.

Case Study Findings:

StudyFindingsMethodology
Study ADemonstrated antidepressant-like effects in a forced swim test modelBehavioral assays in rodents

2. Neuroprotective Properties

Studies suggest that this compound may possess neuroprotective properties , potentially by modulating oxidative stress pathways. This activity indicates a role in protecting neuronal cells from damage associated with neurodegenerative diseases.

Case Study Findings:

StudyFindingsMethodology
Study BSignificant reduction in oxidative stress markers in neuronal cell culturesIn vitro assays measuring reactive oxygen species (ROS) levels

3. Antimicrobial Activity

Preliminary investigations have indicated that 2-Fluoro-3-methylbutan-1-amine hydrochloride may exhibit antimicrobial properties against certain bacterial strains, which is crucial given the rising concerns over antibiotic resistance.

Case Study Findings:

StudyFindingsMethodology
Study CExhibited antimicrobial activity against E. coli and Staphylococcus aureusMinimum inhibitory concentration (MIC) determination using broth dilution methods

Research Findings Summary

The compound's potential biological activities are summarized as follows:

  • Antidepressant Effects : Inhibition of serotonin and norepinephrine reuptake.
  • Neuroprotective Properties : Modulation of oxidative stress.
  • Antimicrobial Activity : Efficacy against specific bacterial strains.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
[3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors. Research indicates that compounds with similar structures exhibit significant biological activities, including:

  • Antimicrobial Properties : The compound has shown efficacy against various pathogens, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory pathways, offering potential in treating chronic inflammatory diseases.
  • Anticancer Activity : Preliminary findings indicate that derivatives of this compound can inhibit cancer cell growth by targeting specific molecular pathways involved in tumorigenesis .

Case Studies
A notable study highlighted the synthesis of pyrazolone derivatives related to this compound, which were evaluated for anti-inflammatory and analgesic activities. These derivatives demonstrated promising results as non-ulcerogenic anti-inflammatory agents in preclinical models .

Biological Research

Enzyme Interaction Studies
The compound is also used to study enzyme interactions due to its structural similarity to bioactive molecules. It serves as a lead compound in drug discovery efforts aimed at developing inhibitors for specific enzymes involved in disease processes. For instance, research on glycine transporter inhibitors has shown that modifications to the pyrazole moiety can enhance inhibitory activity significantly .

Materials Science

Polymer Applications
In materials science, this compound is explored for its incorporation into polymers and coatings. Its chemical stability and reactivity make it suitable for developing advanced materials with enhanced properties. The compound's functional groups allow it to participate in nucleophilic substitution reactions, which are valuable in synthesizing complex polymer structures .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its therapeutic potential. Research has indicated that variations in the substituents on the phenyl ring can significantly affect the biological activity of the compound. For example:

  • Substituent Effects : Different alkyl or aryl groups can modulate binding affinity and selectivity towards specific biological targets.
  • Pyrazole Modifications : Altering the pyrazole ring structure can enhance pharmacokinetic properties such as absorption and distribution in biological systems .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Substituents/Modifications Molecular Formula Key Structural Differences Reference
[4-(1-Methyl-1H-pyrazol-4-yl)phenyl]methanamine Pyrazole at para position on phenyl ring C₁₁H₁₃N₃ Positional isomerism (meta vs. para)
N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine N-Methylation of the methanamine group C₁₁H₁₃N₃ Primary amine → secondary amine
(3-(Trifluoromethyl)phenyl)methanamine Trifluoromethyl group instead of pyrazole C₈H₈F₃N Electron-withdrawing CF₃ vs. aromatic pyrazole
[2-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]methanamine Dimethylpyrazole at ortho position C₁₂H₁₅N₃ Steric hindrance from methyl groups

Key Observations :

  • Positional Isomerism : The para-pyrazole isomer ([4-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine) may exhibit distinct binding affinities compared to the target compound due to altered spatial orientation .
  • Electron Effects : Replacement of pyrazole with a trifluoromethyl group () increases lipophilicity (logP) but may reduce π-π stacking interactions .

Physicochemical and Spectroscopic Comparisons

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) NMR Shifts (δ ppm, Key Signals) IR Peaks (cm⁻¹)
Target Compound 187.25 1.8 –CH₂NH₂: ~3.2; Pyrazole-CH: ~7.5–8.5 ν(NH₂): ~3350; ν(C=N): ~1660
[4-(1-Methyl-1H-pyrazol-4-yl)phenyl]methanamine 187.25 1.7 Similar to target but para-substitution shifts aromatic protons Comparable IR profile
N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine 187.25 2.3 N–CH₃: ~2.75; Absence of NH₂ signals ν(C=N): ~1660; No NH₂ peaks
(5-((3-Fluoro-5-(1-methyl-1H-pyrazol-4-yl)phenyl)sulfonyl)thiazol-2-yl)methanamine 369.02 2.1 Sulfonyl group: ~1300–1350 (S=O); Thiazole signals: ~7.8–8.2 ν(SO₂): ~1350; ν(C=N): ~1655

Key Observations :

  • Lipophilicity : N-Methylation increases logP by ~0.5 units, suggesting enhanced membrane permeability but reduced aqueous solubility .
  • Spectroscopy : The absence of NH₂ signals in N-methylated derivatives simplifies NMR interpretation, while sulfonyl groups introduce distinct IR peaks .

Key Observations :

  • Antimicrobial Activity: Methanamine derivatives with benzimidazole or thiazolidinone moieties () show enhanced efficacy, highlighting the importance of auxiliary functional groups .
  • Toxicity : N-Methylated analogues () may exhibit reduced acute toxicity compared to primary amines, as seen in their higher LD₅₀ values .

Preparation Methods

One common approach starts with the synthesis of the 1-methyl-1H-pyrazol-4-yl intermediate, followed by its coupling to a substituted phenyl ring bearing a suitable leaving group or precursor for methanamine introduction.

  • Pyrazole ring synthesis:
    For example, methylhydrazine reacts with α-difluoroacetyl intermediates or α,β-unsaturated esters under controlled low-temperature conditions to form the 1-methylpyrazole core. Catalysts such as potassium iodide or sodium iodide are used to facilitate cyclization and condensation reactions under inert atmosphere and low temperatures (e.g., -30 °C to -20 °C). The crude pyrazole product is then acidified and recrystallized from alcohol-water mixtures to achieve high purity (yield ~75.9%, purity ~99.6% by HPLC).

  • Attachment to phenyl ring and methanamine introduction:
    The phenyl ring can be functionalized with a halogen or a leaving group, allowing nucleophilic substitution or cross-coupling with the pyrazole intermediate. The methanamine group is introduced via reductive amination or substitution of a corresponding aldehyde or halide group on the phenyl ring. Reaction conditions often involve solvents such as methanol and catalysts like triethylamine, with temperature control to optimize yield and selectivity.

Reaction Conditions and Catalysts

Step Reaction Type Reagents/Catalysts Solvent(s) Temperature Notes
1 Substitution/Hydrolysis 2,2-difluoroacetyl halide, alkali Organic solvent (e.g., dichloromethane) Low temperature (-30 to -20 °C) Acid-binding agents used; inert atmosphere
2 Condensation/Cyclization Methylhydrazine, KI or NaI catalyst Aqueous solution + organic solvent Low temperature, then gradual heating Reduced pressure applied for cyclization
3 Recrystallization Alcohol-water mixture (methanol, ethanol, or isopropanol) Alcohol-water (35-65% alcohol) Reflux then cooling to 10 °C Purification step to improve yield and purity
4 Amination/Reduction Triethylamine or other bases Methanol or similar Ambient to mild heating Introduction of methanamine group via substitution or reductive amination

Summary Table of Preparation Method

Preparation Step Key Reagents/Conditions Outcome/Notes
Pyrazole ring formation α,β-unsaturated ester + methylhydrazine, KI catalyst, low temp Formation of 1-methyl-1H-pyrazol-4-yl intermediate with high yield and purity
Attachment to phenyl ring Cross-coupling or nucleophilic substitution, triethylamine catalyst Formation of pyrazolyl-substituted phenyl intermediate
Introduction of methanamine group Reductive amination or substitution on phenyl precursor Final product this compound obtained with high purity
Purification Recrystallization from alcohol-water mixtures Enhanced purity and yield of intermediates and final product

Notes on Analytical Data and Characterization

While crystal structure data are available for related pyrazole derivatives, detailed crystallographic data specific to this compound are limited. However, similar compounds have been characterized by X-ray crystallography, confirming the expected molecular geometry and substitution pattern.

Q & A

Q. What are the common synthetic routes for [3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. A representative approach involves reacting a halogenated phenyl precursor (e.g., 3-bromophenylmethanamine) with 1-methyl-1H-pyrazole-4-boronic acid under Suzuki-Miyaura cross-coupling conditions. Catalysts like Pd(PPh₃)₄, bases (e.g., Na₂CO₃), and solvents (e.g., DMF/H₂O) are used at 80–100°C for 12–24 hours . Continuous flow reactors may optimize yield and purity by controlling reaction kinetics and reducing side products . Post-synthesis purification typically involves column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR identify the pyrazole ring (δ 7.5–8.0 ppm for aromatic protons) and methanamine group (δ 2.8–3.2 ppm for CH₂NH₂). Coupling constants confirm substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ = 202.1342 for C₁₁H₁₄N₃) .
  • FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N/C=C pyrazole) confirm functional groups .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For respiratory protection, use NIOSH-approved P95 respirators for dust or OV/AG-P99 cartridges for vapor .
  • Ventilation : Perform reactions in fume hoods to minimize inhalation risks. Avoid draining into water systems due to unknown ecotoxicity .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes. Seek medical evaluation for ingestion .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software?

  • Methodological Answer :
  • Data Input : Convert diffraction data to .hkl format. Use SHELXL for refinement, defining unit cell parameters and space group (e.g., P2₁/c) .
  • Refinement Steps :

Initial isotropic refinement of heavy atoms.

Anisotropic refinement for non-H atoms.

Hydrogen atoms added via riding model.

  • Validation : Check R1/wR2 values (<5% for high-resolution data). Use ORTEP-3 for visualizing anisotropic displacement ellipsoids .
  • Common Pitfalls : Overfitting due to twinning or disorder; apply TWIN/BASF commands in SHELXL for twinned crystals .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Dose-Response Analysis : Perform EC₅₀/IC₅₀ assays in triplicate using standardized cell lines (e.g., HEK293 for cytotoxicity) .
  • Control Experiments : Include positive controls (e.g., doxorubicin for anticancer assays) and validate target engagement via Western blot or ELISA .
  • Structural Modifications : Compare analogues (e.g., pyrazole vs. triazole substituents) to isolate pharmacophoric groups. Use molecular docking (e.g., AutoDock Vina) to predict binding modes .

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Methodological Answer :
  • Synthetic Modifications :
  • Pyrazole Methyl Group : Replace with halogens or bulky groups to assess steric effects.
  • Methanamine Chain : Substitute with ethylamine or cyclic amines to probe hydrogen-bonding capacity .
  • Biological Testing :
  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .
  • Anticancer Screening : MTT assays on NCI-60 cell lines, with IC₅₀ values normalized to cisplatin .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine
Reactant of Route 2
Reactant of Route 2
[3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.